molecular formula C6H9FO B2469717 3-(2-Fluoroethyl)cyclobutan-1-one CAS No. 1780699-20-8

3-(2-Fluoroethyl)cyclobutan-1-one

Cat. No. B2469717
M. Wt: 116.135
InChI Key: CVRITDQGPOGJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluoroethyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1780699-20-8 . It has a molecular weight of 116.14 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “3-(2-Fluoroethyl)cyclobutan-1-one” is 1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 . This indicates the molecular structure of the compound, which consists of a cyclobutanone ring with a 2-fluoroethyl group attached.


Physical And Chemical Properties Analysis

“3-(2-Fluoroethyl)cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 116.14 . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Photocatalysis Applications

3-(2-Fluoroethyl)cyclobutan-1-one and its derivatives have shown potential in photocatalysis applications. A study highlighted the use of a photocatalyst for [2+2] enone cycloadditions, indicating the efficiency of such processes, especially when using visible light as the sole source of irradiation (Ischay et al., 2008). This suggests that cyclobutane derivatives could have a role in similar photocatalytic reactions.

Molecular Surgery and Structural Transformations

Cyclobutane compounds, including those related to 3-(2-Fluoroethyl)cyclobutan-1-one, have been utilized in molecular surgery for the interconversion of dicyclobutane compounds. Coordination Polymer-Mediated Molecular Surgery has been employed for the precise interconversion of dicyclobutane compounds, showcasing the capacity for cutting/coupling specific bonds, potentially viewed as a type of molecular surgery (Wang et al., 2022).

Photocycloaddition and Crystal Structure Analysis

Photocycloaddition reactions involving cyclobutane compounds have been studied extensively. For instance, photocatalytic [2+2] cycloaddition involving pyridones or isoquinolones and ethenesulfonyl fluoride was achieved, yielding cyclobutane-fused pyridinyl sulfonyl fluorides (Liu et al., 2020). Additionally, the crystal structure of a cyclobutane derivative, 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, was elucidated, revealing important biological activities in medicinal chemistry (Sarı et al., 2002).

Catalysis and Chemical Transformations

Cyclobutane derivatives have been employed in catalysis for the synthesis of complex molecules. Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions have been used to create highly substituted cyclobutane derivatives, demonstrating the potential of cyclobutane compounds in complex chemical transformations (Faustino et al., 2012).

Safety And Hazards

The safety information available indicates that “3-(2-Fluoroethyl)cyclobutan-1-one” is associated with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-fluoroethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRITDQGPOGJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethyl)cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.